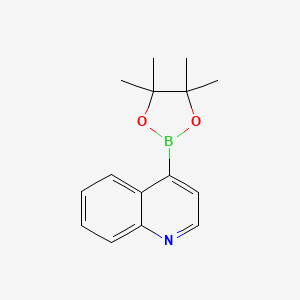

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-10-17-13-8-6-5-7-11(12)13/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFSIDNUMPTTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590627 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035458-54-8 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Synthesis, Applications, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a versatile building block in modern organic synthesis. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and elaborates on its primary application in Suzuki-Miyaura cross-coupling reactions to generate a diverse array of 4-substituted quinoline derivatives. Furthermore, this guide explores the biological significance of the quinoline scaffold, with a specific focus on the inhibition of the Hedgehog signaling pathway by a derivative synthesized from the title compound. The experimental workflows and the implicated signaling pathway are visually represented using diagrams to facilitate a deeper understanding of its practical applications and biological context.

Core Compound Properties

This compound, also known as quinoline-4-boronic acid pinacol ester, is a stable, white to off-white solid at room temperature. Its chemical structure features a quinoline ring substituted at the 4-position with a pinacol boronate ester group. This functional group is crucial for its utility in palladium-catalyzed cross-coupling reactions.

Chemical and Physical Data

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈BNO₂ | [1][2][3] |

| Molecular Weight | 255.12 g/mol | [1][2][3] |

| CAS Number | 1035458-54-8 | [2][3] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point (Predicted) | 386.5 ± 15.0 °C | [2] |

| Density (Predicted) | 1.10 g/cm³ | [2] |

| pKa (Predicted) | 4.16 ± 0.46 | [2] |

| Storage | 2-8°C | [2] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 8.92 (d, J=4.5 Hz, 1H), 8.15 (d, J=8.5 Hz, 1H), 8.08 (d, J=8.5 Hz, 1H), 7.88 (d, J=4.5 Hz, 1H), 7.72 (ddd, J=8.5, 7.0, 1.5 Hz, 1H), 7.58 (ddd, J=8.5, 7.0, 1.5 Hz, 1H), 1.45 (s, 12H). |

| ¹³C NMR (CDCl₃) | δ (ppm): 150.5, 149.8, 144.2, 130.2, 129.5, 129.0, 125.8, 122.9, 119.9, 84.3, 25.0. (Note: The quaternary carbon attached to boron is often not observed or is very broad). |

| Mass Spectrometry (EI) | m/z (%): 255 (M+, 100), 240 (M+-CH₃, 85), 155 (M+-C₆H₁₂O₂, 70), 128 (Quinoline, 95). |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves a palladium-catalyzed borylation of a corresponding halo-quinoline, typically 4-chloroquinoline.

Synthesis of this compound

This protocol is adapted from a reported palladium-catalyzed C-4 borylation of chloroquinolines.

Reaction Scheme:

Materials:

-

4-Chloroquinoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 4-chloroquinoline (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), potassium acetate (1.5 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a solid. A reported yield for a similar reaction is 52%.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize 4-aryl or 4-heteroaryl quinolines. These products are of significant interest in medicinal chemistry.

General Protocol for Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Solvent system (e.g., 1,4-dioxane and water, or toluene)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a reaction vessel, combine this compound (1.0 mmol), the aryl/heteroaryl halide (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (0.01-0.05 mmol).

-

De-gas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling, perform an aqueous workup, extracting the product into an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Biological Relevance and Signaling Pathways

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of quinoline have been shown to modulate a wide range of biological targets and signaling pathways implicated in diseases such as cancer.

While this compound is primarily a synthetic intermediate, its utility lies in the generation of biologically active 4-substituted quinolines. For instance, certain quinoline derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[4] Overactivation of the Hh pathway is a known driver in the development of various cancers.[4]

Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation can lead to uncontrolled cell proliferation and tumor growth. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and angiogenesis.

Certain 4-aryl quinoline derivatives, which can be synthesized using this compound, have been shown to inhibit the Hedgehog signaling pathway.[4] These compounds can act at different points in the pathway, with some targeting the SMO receptor.

This diagram illustrates that in the presence of the Hedgehog ligand, the pathway is activated, leading to the expression of target genes that promote cancer development. The 4-aryl quinoline derivative, synthesized from this compound, can inhibit the SMO receptor, thereby blocking the downstream signaling cascade and preventing the activation of GLI transcription factors. This mechanism of action highlights the potential of this class of compounds in cancer therapy.

Conclusion

This compound is a key synthetic intermediate that provides a gateway to a vast chemical space of 4-substituted quinoline derivatives. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists and materials scientists. The biological importance of the quinoline scaffold, particularly in the context of inhibiting critical cancer-related signaling pathways such as the Hedgehog pathway, underscores the significance of this building block in the development of novel therapeutics. This technical guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this versatile compound in their scientific endeavors.

References

- 1. This compound | C15H18BNO2 | CID 17750659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-QUINOLINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline CAS 1035458-54-8 properties

An In-depth Technical Guide on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 1035458-54-8)

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, a versatile building block in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals.

Core Properties

This compound, also known as quinoline-4-boronic acid pinacol ester, is a heterocyclic organic compound containing a quinoline moiety linked to a pinacol boronate ester. This structure makes it a valuable reagent in palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1035458-54-8 | [1] |

| Molecular Formula | C₁₅H₁₈BNO₂ | [1] |

| Molecular Weight | 255.12 g/mol | [1] |

| Predicted Boiling Point | 386.5 ± 15.0 °C | [2] |

| Predicted Density | 1.10 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

| Melting Point | 67.0 - 71.0 °C (for the 6-isomer) |

Table 2: Spectroscopic Data

| Type | Data |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| Mass Spectrometry | Data not available in the searched literature. |

Synthesis and Reactivity

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[3] This reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.

Experimental Protocols

1. Synthesis of this compound

A common method for the synthesis of this compound is the palladium-catalyzed borylation of 4-chloroquinoline with bis(pinacolato)diboron (B₂pin₂).[4]

-

Reaction Scheme:

-

Detailed Protocol (adapted from a similar procedure): [4]

-

To a flame-dried flask, add 4-chloroquinoline (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).

-

Add a suitable base, for example, potassium acetate (2.0 mmol).

-

Add a dry, degassed solvent such as 1,4-dioxane or toluene.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110°C.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired product.

-

2. Suzuki-Miyaura Cross-Coupling Reaction

This compound readily participates in Suzuki-Miyaura coupling with various aryl and heteroaryl halides.

-

Reaction Scheme:

(where Ar-X is an aryl or heteroaryl halide)

-

Detailed Protocol (General Procedure):

-

In a reaction vessel, combine this compound (1.0 equiv), the aryl halide (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 equiv).

-

Add a suitable solvent system, typically a mixture of an organic solvent (such as toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Heat the mixture with stirring under an inert atmosphere until the starting materials are consumed (as monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.

-

Purify the residue by an appropriate method, such as column chromatography or recrystallization, to yield the desired 4-arylquinoline product.

-

Applications in Research and Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[5][6][7] Derivatives of this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[8]

While no specific signaling pathways involving this compound have been explicitly detailed in the available literature, its utility as a precursor for various quinoline derivatives suggests its potential role in the synthesis of compounds targeting pathways commonly implicated in cancer, such as the EGFR and HER2 signaling cascades.[7][9]

Visualizations

Logical Workflow for Synthesis and Application

Caption: Synthetic route and primary application workflow.

Conceptual Signaling Pathway for Potential Downstream Applications

As the direct biological activity of the title compound is not documented, the following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives synthesized from this versatile building block, based on the known activities of other quinoline compounds.

Caption: Potential downstream signaling pathway inhibition.

Safety Information

This compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of a wide array of functionalized quinoline derivatives. While further research is needed to fully elucidate the biological activities of compounds derived from this building block, its importance in the synthesis of potential kinase inhibitors highlights its value to the scientific community.

References

- 1. This compound | C15H18BNO2 | CID 17750659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-QUINOLINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 171364-85-5 | Benchchem [benchchem.com]

- 4. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular modeling and biological evaluation of 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione quinolone derivatives as novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

Quinoline-4-boronic acid pinacol ester: A Technical Guide to its Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-4-boronic acid pinacol ester, with the chemical formula C15H18BNO2 and a molecular weight of 255.12 g/mol , is a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1][2][3] Its utility primarily stems from its role as a coupling partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to introduce the quinoline moiety into a diverse range of scaffolds. This guide provides an in-depth overview of its structure, synthesis, and key experimental data.

Chemical Structure and Properties

Quinoline-4-boronic acid pinacol ester, also known by its IUPAC name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, possesses a quinoline ring substituted at the 4-position with a pinacol boronic ester group.[1] This structure is stable under various conditions, allowing for easier handling and purification compared to the corresponding boronic acid.

| Identifier | Value |

| Molecular Formula | C15H18BNO2 |

| Molecular Weight | 255.12 g/mol |

| CAS Number | 1035458-54-8 |

| IUPAC Name | This compound |

Synthesis of Quinoline-4-boronic acid pinacol ester

The most common and effective method for the synthesis of quinoline-4-boronic acid pinacol ester is the Palladium-catalyzed Miyaura borylation of a 4-haloquinoline, typically 4-chloroquinoline, with bis(pinacolato)diboron (B2pin2). This reaction offers good functional group tolerance and generally proceeds under mild conditions.

A key study has reported the successful synthesis of this compound from 4-chloroquinoline with a moderate yield of 52%. The reaction employs a palladium catalyst, such as one combined with an XPhos ligand, and a base like potassium acetate (KOAc).

Synthesis Workflow

Caption: Workflow for the Palladium-catalyzed Miyaura borylation of 4-chloroquinoline.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of quinoline-4-boronic acid pinacol ester via Miyaura borylation, based on established procedures.

Palladium-Catalyzed Borylation of 4-Chloroquinoline

Materials:

-

4-Chloroquinoline

-

Bis(pinacolato)diboron (B2pin2)

-

Palladium(II) Acetate (Pd(OAc)2)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

Procedure:

-

To an oven-dried Schlenk flask, add 4-chloroquinoline (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.2 mmol, 1.2 equiv), and potassium acetate (1.5 mmol, 1.5 equiv).

-

Add Palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude quinoline-4-boronic acid pinacol ester can be achieved by column chromatography. Due to the potential for hydrolysis on standard silica gel, it is recommended to use silica gel impregnated with boric acid.[4]

-

Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane/ethyl acetate mixture). For boric acid impregnation, a small percentage of boric acid can be added to the slurry.

-

Pack the column with the prepared slurry.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it.

-

Collect the fractions containing the desired product and combine them.

-

Remove the solvent under reduced pressure to yield the purified quinoline-4-boronic acid pinacol ester.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 52% | Based on a reported synthesis from 4-chloroquinoline. |

| Purity | >95% (typical after chromatography) | [2] |

Spectroscopic Data:

While specific, experimentally derived spectra for quinoline-4-boronic acid pinacol ester were not available in the cited literature, representative NMR data for similar aryl pinacol boronic esters can be found in the chemical literature. For characterization, the following signals would be expected in the 1H and 13C NMR spectra:

-

1H NMR: Signals corresponding to the protons on the quinoline ring, and a characteristic singlet for the methyl groups of the pinacol ester moiety.

-

13C NMR: Resonances for the carbon atoms of the quinoline ring and the pinacol ester group.

Conclusion

Quinoline-4-boronic acid pinacol ester is a valuable synthetic intermediate. The Palladium-catalyzed Miyaura borylation of 4-chloroquinoline provides a reliable route for its synthesis. Careful purification using techniques such as chromatography on boric acid-impregnated silica gel is crucial to obtain the product in high purity. This guide provides a foundational understanding for researchers and scientists working with this important building block in their synthetic endeavors.

References

Role of quinoline boronic esters in organic synthesis

An In-depth Technical Guide on the Role of Quinoline Boronic Esters in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Quinoline boronic acids and their corresponding esters are versatile and powerful reagents in modern organic synthesis. The quinoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] Boronic esters, as stable, easy-to-handle, and generally low-toxicity compounds, serve as crucial building blocks for introducing the quinoline moiety into complex molecules.[3][4][5] Their primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of C-C bonds with high efficiency and functional group tolerance.[1][6][7] Furthermore, quinoline boronic esters and their precursors are instrumental in C-H functionalization reactions, offering direct and atom-economical routes to novel quinoline derivatives.[2][8] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of quinoline boronic esters, with a focus on their role in drug discovery and development. Detailed experimental protocols and quantitative data are presented to aid researchers in the practical application of these valuable synthetic tools.

Synthesis of Quinoline Boronic Esters

The preparation of quinoline boronic esters can be achieved through several synthetic strategies, primarily involving the borylation of pre-functionalized quinolines.

1.1. Borylation via Lithium-Halogen Exchange

A common and effective method for synthesizing quinoline boronic acids involves the reaction of a haloquinoline with an organolithium reagent at low temperatures, followed by trapping the resulting lithiated species with a trialkyl borate. The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid.[9][10]

1.2. Palladium-Catalyzed Borylation

Palladium-catalyzed cross-coupling reactions provide a direct and versatile route to quinoline boronic esters from haloquinolines. The Miyaura borylation, which utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source, is a widely adopted method due to its mild conditions and broad substrate scope.[10][11] This approach is particularly valuable for synthesizing complex and functionalized quinoline boronic esters.[11]

Key Reactions and Mechanisms

Quinoline boronic esters are key participants in a variety of powerful bond-forming reactions, enabling the construction of complex molecular architectures.

2.1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the most prominent application of quinoline boronic esters, used to form C-C bonds between the quinoline core and various aryl, heteroaryl, or alkyl groups.[1][6][12] The reaction is catalyzed by a palladium complex and requires a base to activate the boronic ester for transmetalation.[7] Pinacol esters are among the most popular choices due to their stability and ease of handling.[3]

The catalytic cycle involves three main steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.

-

Transmetalation: The organic group from the quinoline boronic ester is transferred to the palladium center, a crucial step that is often rate-determining.[6]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[3]

Different boronic esters can exhibit significantly different rates of transmetalation, impacting the overall reaction efficiency.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. boronmolecular.com [boronmolecular.com]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05063C [pubs.rsc.org]

- 12. Quinoline Series: Synthesis – openlabnotebooks.org [openlabnotebooks.org]

An In-depth Technical Guide to 4-Quinolineboronic Acid Pinacol Ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-quinolineboronic acid pinacol ester, a versatile building block in modern organic synthesis and drug discovery. This document details its characteristics, provides established experimental protocols for its synthesis and key reactions, and explores its application in the development of targeted therapeutics, particularly in the context of cancer-related signaling pathways.

Core Physical and Chemical Properties

4-Quinolineboronic acid pinacol ester, with the chemical formula C₁₅H₁₈BNO₂, is a stable, solid compound at room temperature.[1] The pinacol ester group enhances the stability of the boronic acid moiety, making it less susceptible to degradation and easier to handle compared to the free boronic acid.[] This increased stability translates to a longer shelf life and improved reactivity profiles in various cross-coupling reactions.

Quantitative Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₈BNO₂ | [1] |

| Molecular Weight | 255.12 g/mol | [1] |

| Appearance | Solid | [3][4] |

| Melting Point | Data for isomers suggest ranges between 56-103 °C. For 4-isoquinolineboronic acid pinacol ester: 98-102 °C. For 3-quinolineboronic acid pinacol ester: 56-60 °C. For 7-chloro-4-quinolineboronic acid pinacol ester: 81-87 °C. | [4][5] |

| Solubility | Generally soluble in organic solvents such as chloroform, acetone, and ethers. Pinacol esters, in general, show better solubility in organic solvents than their corresponding boronic acids. | [6] |

| Stability | More stable than the corresponding boronic acid; however, it can be prone to hydrolysis under certain conditions. | [] |

Synthesis and Characterization

The primary method for the synthesis of 4-quinolineboronic acid pinacol ester is the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of a 4-haloquinoline with bis(pinacolato)diboron.

Experimental Protocol: Synthesis via Miyaura Borylation

This protocol is a general procedure adapted from established methodologies for the Miyaura borylation of aryl halides.[7]

Materials:

-

4-Chloroquinoline (or 4-bromoquinoline)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-chloroquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-quinolineboronic acid pinacol ester.

Characterization

The structure and purity of the synthesized 4-quinolineboronic acid pinacol ester are confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and a sharp singlet for the twelve equivalent protons of the two methyl groups on the pinacol moiety. The chemical shifts of the quinoline protons will be influenced by the electron-withdrawing nature of the boronic ester group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbons of the quinoline ring and the carbons of the pinacol group. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.[8]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

Chemical Reactivity and Applications

4-Quinolineboronic acid pinacol ester is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to construct complex molecular architectures.[9] This reactivity is fundamental to its application in drug discovery and materials science.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general protocol for the Suzuki-Miyaura coupling of 4-quinolineboronic acid pinacol ester with an aryl halide.

Materials:

-

4-Quinolineboronic acid pinacol ester

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃)

-

Solvent system (e.g., a mixture of toluene, ethanol, and water)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine 4-quinolineboronic acid pinacol ester (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Add the solvent system to the flask.

-

Degas the reaction mixture.

-

Heat the mixture to reflux (typically 80-110 °C) and stir for 4-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Role in Drug Discovery and Signaling Pathways

Quinoline-containing compounds are prominent scaffolds in drug discovery, with several FDA-approved kinase inhibitors featuring this core structure.[5] These inhibitors often target key signaling pathways implicated in cancer, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which regulate cell proliferation, survival, and angiogenesis.[] 4-Quinolineboronic acid pinacol ester serves as a crucial building block for the synthesis of these complex quinoline derivatives, enabling the introduction of the quinoline motif into potential drug candidates.[]

While a direct role of 4-quinolineboronic acid pinacol ester in modulating a specific signaling pathway has not been reported, its utility lies in the synthesis of molecules designed to target these pathways.

Visualizations

Synthesis of 4-Quinolineboronic Acid Pinacol Ester via Miyaura Borylation

Caption: Workflow for the Miyaura Borylation Synthesis.

Suzuki-Miyaura Cross-Coupling Reaction

Caption: General Scheme of the Suzuki-Miyaura Coupling.

Targeted Cancer Therapy Signaling Pathways

References

- 1. calpaclab.com [calpaclab.com]

- 3. 3-喹啉硼酸频哪醇酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Quinoline-3-boronic acid pinacol ester | CAS#:171364-85-5 | Chemsrc [chemsrc.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 5-Quinolineboronic Acid Pinacol Ester | CAS#:1021868-08-5 | Chemsrc [chemsrc.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. boronmolecular.com [boronmolecular.com]

Spectroscopic and Synthetic Profile of Quinoline-4-boronic acid pinacol ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis and characterization of Quinoline-4-boronic acid pinacol ester. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the quinoline-4-yl moiety into various molecular scaffolds.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for Quinoline-4-boronic acid pinacol ester (CAS: 1035458-54-8). It is important to note that pinacol boronate esters can be susceptible to hydrolysis, which may be observable in analytical data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | d | 1H | H-2 |

| ~8.20 | d | 1H | H-8 |

| ~7.80 | d | 1H | H-5 |

| ~7.70 | t | 1H | H-7 |

| ~7.55 | t | 1H | H-6 |

| ~7.40 | d | 1H | H-3 |

| 1.35 | s | 12H | -C(CH3)2 |

Solvent: CDCl3. The chemical shifts are approximate and based on the analysis of similar quinoline derivatives and boronic acid pinacol esters.

Table 2: 13C NMR Spectroscopic Data (Expected)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.5 | C-2 |

| ~148.0 | C-8a |

| ~145.0 | C-4 |

| ~130.0 | C-8 |

| ~129.5 | C-5 |

| ~128.0 | C-7 |

| ~126.5 | C-6 |

| ~122.0 | C-4a |

| ~120.0 | C-3 |

| 84.0 | -C (CH3)2 |

| 25.0 | -C(C H3)2 |

Solvent: CDCl3. The signal for the carbon atom attached to the boron (C-4) may be broadened or unobserved due to quadrupolar relaxation.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data (Expected)

| Technique | Ion [M+H]+ (Calculated) |

| Electrospray Ionization (ESI) | 256.1398 |

Molecular Formula: C15H18BNO2, Molecular Weight: 255.12 g/mol .[2]

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data (Expected)

| Wavenumber (cm-1) | Functional Group Assignment |

| ~3050-3000 | C-H stretch (aromatic) |

| ~2980-2920 | C-H stretch (aliphatic) |

| ~1600, 1580, 1500 | C=C and C=N stretching (quinoline ring) |

| ~1360-1320 | B-O stretching |

| ~1145 | C-O stretching |

The IR spectrum provides key information about the functional groups present in the molecule.

Experimental Protocols

The following protocols describe a general method for the synthesis and characterization of Quinoline-4-boronic acid pinacol ester.

Synthesis: Miyaura Borylation of 4-Chloroquinoline

This procedure is a common and effective method for the synthesis of arylboronic acid pinacol esters.

Materials:

-

4-Chloroquinoline

-

Bis(pinacolato)diboron (B2pin2)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To an oven-dried Schlenk flask, add 4-chloroquinoline (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq.), and potassium acetate (1.5 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture at 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Quinoline-4-boronic acid pinacol ester as a solid.

Characterization

The synthesized compound should be characterized using the following techniques to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in deuterated chloroform (CDCl3).

-

Acquire 1H NMR and 13C NMR spectra.

-

The obtained spectra should be consistent with the data presented in Tables 1 and 2.

2. Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the molecular weight.

3. Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

The spectrum should display the characteristic absorption bands outlined in Table 4.

4. Melting Point:

-

Determine the melting point of the purified solid and compare it with reported values if available.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and analysis of Quinoline-4-boronic acid pinacol ester.

Caption: Synthetic workflow for Quinoline-4-boronic acid pinacol ester.

Caption: Workflow for spectroscopic characterization of the final product.

References

An In-depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and experimental applications of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. This document is intended for use by qualified personnel in research and development laboratories.

Chemical Identity and Physical Properties

This compound, also known as quinoline-4-boronic acid pinacol ester, is a heterocyclic organic compound. It serves as a key building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₈BNO₂ | [2][3] |

| Molecular Weight | 255.12 g/mol | [2][3] |

| CAS Number | 1035458-54-8 | [2][4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | Not consistently reported, varies by source. | |

| Boiling Point | 386.5±15.0 °C (Predicted) | [4] |

| Storage Temperature | 2-8°C | [3] |

Safety and Handling

2.1. Hazard Identification

This compound is classified as hazardous.[6] It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.

GHS Hazard Statements:

GHS Pictograms:

Signal Word: Warning[6]

2.2. Precautionary Measures

The following precautionary statements are recommended for handling this compound:

| Category | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P264: Wash skin thoroughly after handling.[2] P271: Use only outdoors or in a well-ventilated area.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of water.[2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] P312: Call a POISON CENTER/doctor if you feel unwell.[6] P332 + P313: If skin irritation occurs: Get medical advice/attention.[6] P337 + P313: If eye irritation persists: Get medical advice/attention.[6] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2] P405: Store locked up.[2] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |

2.3. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation develops, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

3.1. Synthesis of this compound

The following is a representative protocol for the synthesis of the title compound from 4-chloroquinoline, based on palladium-catalyzed borylation reactions.

Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-chloroquinoline (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable ligand like XPhos (2-5 mol%).

-

Solvent and Base: Add a dry, degassed solvent such as 1,4-dioxane, followed by a base, for instance, potassium acetate (KOAc, 2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

3.2. Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile reagent for the synthesis of 4-aryl or 4-heteroaryl quinolines via the Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Reaction Setup: In a suitable reaction vessel under an inert atmosphere, dissolve this compound (1.0-1.2 eq) and the desired aryl or heteroaryl halide (1.0 eq) in a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base.

-

Catalyst and Base: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, for example, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Reaction Conditions: Heat the mixture with vigorous stirring at a temperature ranging from 80-120 °C for 4-24 hours, or until the starting materials are consumed as indicated by TLC or GC-MS analysis.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine.

-

Purification: Dry the organic phase over anhydrous magnesium or sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by recrystallization or column chromatography to afford the pure 4-substituted quinoline derivative.

Spectral Data

Detailed spectral data for this compound is not widely available in public databases. However, commercial suppliers often provide this information upon request. Representative spectral data would include:

-

¹H NMR: Expected signals for the quinoline ring protons and a characteristic singlet for the methyl groups of the pinacol ester.

-

¹³C NMR: Resonances corresponding to the carbon atoms of the quinoline and the pinacol moiety.

-

Mass Spectrometry (MS): An exact mass measurement consistent with the molecular formula C₁₅H₁₈BNO₂.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations of the quinoline ring, as well as B-O stretching of the dioxaborolane ring.

Stability and Reactivity

Pinacol boronic esters are generally more stable than their corresponding boronic acids, exhibiting reduced susceptibility to dehydration and degradation.[7] However, they can be sensitive to strong acidic or basic conditions and may undergo hydrolysis, especially in the presence of water.[8] It is recommended to store the compound under anhydrous conditions at the recommended temperature to maintain its integrity.

Toxicological Information

Applications in Drug Discovery and Development

Quinoline and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This compound serves as a crucial intermediate for the synthesis of novel quinoline-based compounds with potential therapeutic applications. The Suzuki-Miyaura coupling allows for the introduction of diverse substituents at the 4-position of the quinoline ring, enabling the exploration of structure-activity relationships in drug discovery programs.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C15H18BNO2 | CID 17750659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)quinoline [myskinrecipes.com]

- 4. 4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-QUINOLINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | C15H18BNO2 | CID 2760594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Rising Therapeutic Potential of 4-Quinolineboronic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] A particularly promising class of these compounds is the 4-quinolineboronic acid derivatives. The incorporation of a boronic acid moiety at the 4-position of the quinoline ring offers unique chemical properties that can be exploited for targeted therapies and novel drug design. This technical guide provides an in-depth overview of the current research, potential biological activities, and relevant experimental methodologies for 4-quinolineboronic acid and related 4-substituted quinoline derivatives.

Anticancer Activities

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against a range of cancer cell lines, including those of the breast, colon, lung, and kidneys.[3][4] Their mechanisms of action are diverse and include the induction of apoptosis, disruption of cell migration, inhibition of angiogenesis, and cell cycle arrest.[3] Specifically, 4-substituted quinoline derivatives have demonstrated potent cytotoxic effects.

Recent studies have identified novel boronic acid-containing pyrazolo[4,3-f]quinoline-based dual inhibitors of cyclin-dependent kinases (CLK) and Rho-associated coiled-coil containing protein kinases (ROCK).[5] These compounds have shown potent in vitro anticancer activity against renal cancer and leukemia.[5] The mechanism of action involves the suppression of the cyclin D/Rb oncogenic pathway and the induction of DNA damage, leading to cell cycle arrest in the G2/M phase.[5]

Furthermore, certain 4-substituted quinolines induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).[6] The cytotoxic effects of these derivatives can be enhanced by co-administration with other anticancer agents, such as the BCL-2 inhibitor venetoclax.[6]

Quantitative Data on Anticancer Activity

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Pyrazolo[4,3-f]quinoline-boronic acid derivatives (HSD1400, HSD1791) | Renal cancer, Leukemia | Kinase Inhibition (CLK1, CLK2, ROCK2) | >70% at 25 nM | [5] |

| 4-Anilinoquinoline-3-carboxamide derivative (Compound 47) | EGFR expressing cells | IC50 | 0.49 µM | [7] |

| 4-Hydroxy-2-quinolinone-3-carboxamide derivatives (q8, q9) | Breast cancer (MCF-7), Colon cancer (HCT-116) | Cytotoxicity | Potent | [8] |

| N-phenyl-6-chloro carboxamide derivatives (q6, q7) | Colorectal adenocarcinoma (Caco-2), Colon cancer (HCT-116) | Cytotoxicity | Significant | [8] |

| 4-Quinoline thiosemicarbazone derivative | Breast cancer (MCF-7) | IC50 | 0.82 µM | [9] |

Antimicrobial Activities

The emergence of antimicrobial resistance is a global health crisis, necessitating the development of novel therapeutic agents.[10] Quinoline derivatives have a long history of use as antimicrobial agents and continue to be a source of new drug candidates.[10]

Novel quinoline derivatives have been designed and synthesized to function as inhibitors of the peptide deformylase (PDF) enzyme, a key target in bacteria, and as fungal cell wall disruptors.[11] These compounds have demonstrated excellent antibacterial activity against both Gram-positive (e.g., Bacillus cereus, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL.[11][12]

Furthermore, combinatorial screening has shown that the efficacy of these quinoline derivatives can be significantly enhanced when used in combination with existing reference drugs, with Fractional Inhibitory Concentration (FIC) values being lowered by up to 1/128 of the original MIC.[11] In addition to their antibacterial properties, these compounds have also exhibited potent antifungal activity against strains such as Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans.[11][12] The mechanism of action for some of these derivatives is believed to involve damage to the bacterial cell membrane.[13]

Quantitative Data on Antimicrobial Activity

| Compound Class | Bacterial/Fungal Strain | Activity Metric | Value | Reference |

| Quinoline derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | MIC | 3.12 - 50 µg/mL | [11] |

| 2-Sulfoether-4-quinolone derivative (Compound 15) | S. aureus, B. cereus | MIC | 0.8 µM, 1.61 µM | [10] |

| N-methylbenzofuro[3,2-b]quinoline derivative (Compound 8) | Vancomycin-resistant E. faecium | MIC | 4 µg/mL | [10] |

| Quinoline derivatives (Compounds 25, 26) | Aspergillus fumigatus | MIC | 0.98 µg/mL | [10] |

| Quinoline derivatives (Compounds 25, 26) | Candida albicans | MIC | 0.49 µg/mL, 0.98 µg/mL | [10] |

| 6-chlorocyclopentaquinolinamine (7b) | MRSA | MIC | 0.125 mM | [14] |

| 2-fluorocycloheptaquinolinamine (9d) | S. pyogenes | MIC | 0.25 mM | [14] |

Enzyme Inhibitory Activities

The unique chemical nature of the boronic acid group makes 4-quinolineboronic acid derivatives particularly interesting as enzyme inhibitors. Boronic acids are known to form reversible covalent bonds with the active site residues of certain enzymes, leading to potent and specific inhibition. Quinoline-based compounds have been shown to inhibit a diverse range of enzymes that act on DNA, including DNA methyltransferases (DNMTs), base excision repair DNA glycosylases, and DNA and RNA polymerases.[15][16]

For instance, certain quinoline-based analogs demonstrate low micromolar inhibitory potency against human DNMT1 and Clostridioides difficile CamA.[16] The mechanism of inhibition involves the intercalation of the compound into the enzyme-bound DNA, leading to a conformational change that disrupts catalytic activity.[15]

Beyond enzymes acting on nucleic acids, quinoline derivatives have also been investigated as inhibitors of other key enzymes. For example, 4-aminoquinoline has been identified as a promising core for the design of new acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[17] Additionally, various quinoline-4-carboxylic acids have been screened for their inhibitory activity against phosphodiesterase, beta-glucuronidase, and urease. A structure-guided approach has also led to the discovery of potent quinoline-based inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis.[18]

Quantitative Data on Enzyme Inhibitory Activity

| Compound Class | Target Enzyme | Activity Metric | Value | Reference |

| Quinoline-based analogue 41 | Dihydroorotate Dehydrogenase (DHODH) | IC50 | 9.71 ± 1.4 nM | [18] |

| Quinoline-based analogue 43 | Dihydroorotate Dehydrogenase (DHODH) | IC50 | 26.2 ± 1.8 nM | [18] |

| 1,7-Naphthyridine 46 | Dihydroorotate Dehydrogenase (DHODH) | IC50 | 28.3 ± 3.3 nM | [18] |

| 4-Aminoquinoline derivative (Compound 07) | Acetylcholinesterase (AChE) | IC50 | 0.72 ± 0.06 µM | [17] |

| Quinoline-4-carboxylic acid derivative (Compound 13) | Phosphodiesterase | % Inhibition | 47.2% | |

| Quinoline-4-carboxylic acid derivative (Compound 9) | β-Glucuronidase | % Inhibition | 47.4% |

Experimental Protocols

General Synthesis of Quinoline-4-Carboxylic Acids (Doebner Reaction)

A common method for the synthesis of quinoline-4-carboxylic acids is the Doebner reaction.[19]

Materials:

-

Substituted aniline

-

Aldehyde

-

Pyruvic acid

-

Solvent (e.g., ethanol, or solvent-free under microwave irradiation)

-

Acid catalyst (e.g., ytterbium perfluorooctanoate, silica sulfuric acid)[20]

Procedure:

-

A mixture of the aniline, aldehyde, and pyruvic acid is prepared in the chosen solvent or under solvent-free conditions.

-

The acid catalyst is added to the reaction mixture.

-

The reaction is heated, often under reflux or microwave irradiation, for a specified period.[20]

-

Upon completion, the reaction mixture is cooled, and the product is isolated, often by filtration.

-

The crude product is then purified, typically by recrystallization from a suitable solvent.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compound (4-quinolineboronic acid derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated for a further 2-4 hours to allow the formation of formazan crystals.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compound dissolved in a suitable solvent

-

96-well microplate

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.

-

Each well is inoculated with the standardized microbial suspension.

-

Positive (microbe and broth) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]

Signaling Pathways and Mechanisms of Action

The biological activities of 4-quinolineboronic acid derivatives and related compounds are underpinned by their interaction with various cellular signaling pathways.

Anticancer Signaling Pathways

Several key signaling pathways implicated in cancer are modulated by quinoline derivatives. These include pathways regulated by c-Met, Vascular Endothelial Growth Factor (VEGF), and Epidermal Growth Factor (EGF) receptors.[7] Inhibition of these receptors can disrupt downstream signaling cascades such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[7] Additionally, as mentioned, some boronic acid-containing quinoline derivatives suppress the cyclin D/Rb oncogenic pathway, leading to cell cycle arrest.[5]

Caption: Inhibition of key receptor tyrosine kinases by quinoline derivatives.

Experimental Workflow for Drug Discovery

The preclinical evaluation of novel quinoline-based drug candidates typically follows a structured workflow, from initial design to in vivo testing.

Caption: A typical preclinical drug discovery workflow for quinoline derivatives.

Conclusion

4-Quinolineboronic acid derivatives and related 4-substituted quinolines represent a highly versatile and promising class of compounds for the development of new therapeutic agents. Their demonstrated activities against cancer, microbial pathogens, and key enzymes, coupled with the synthetic tractability of the quinoline scaffold, make them attractive candidates for further investigation. The unique properties of the boronic acid moiety, in particular, offer exciting opportunities for the design of novel, targeted inhibitors. Continued research into the synthesis, biological evaluation, and mechanistic understanding of these compounds is crucial for translating their therapeutic potential into clinical applications.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. ijrpr.com [ijrpr.com]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Quinolineboronic Acid Pinacol Ester from 4-Bromoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4-quinolineboronic acid pinacol ester from 4-bromoquinoline, a key transformation in medicinal chemistry and materials science. The primary method detailed is the Palladium-catalyzed Miyaura borylation, a robust and widely used cross-coupling reaction.

Introduction

Quinoline and its derivatives are fundamental scaffolds in numerous pharmaceuticals and functional materials. The introduction of a boronic acid pinacol ester at the 4-position of the quinoline ring opens up a vast chemical space for further functionalization, primarily through Suzuki-Miyaura cross-coupling reactions. This allows for the facile formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. The Miyaura borylation of 4-bromoquinoline offers a direct and efficient route to this versatile building block.[1][2]

Reaction Principle: The Miyaura Borylation

The synthesis of 4-quinolineboronic acid pinacol ester from 4-bromoquinoline is achieved via a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (4-bromoquinoline) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[1][2][3] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired arylboronic acid pinacol ester and regenerate the active Pd(0) catalyst.[1]

Figure 1: Catalytic cycle of the Miyaura borylation reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Miyaura borylation of haloquinolines, providing a basis for the synthesis of 4-quinolineboronic acid pinacol ester.

| Parameter | Typical Range/Value | Notes |

| Substrate | 4-Bromoquinoline | --- |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | 1.1 - 1.5 equivalents |

| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) | 1 - 5 mol% |

| Base | Potassium Acetate (KOAc) | 1.5 - 3.0 equivalents |

| Solvent | 1,4-Dioxane or Dimethyl Sulfoxide (DMSO) | Anhydrous conditions are recommended |

| Temperature | 80 - 110 °C | Reaction progress should be monitored by TLC or GC-MS |

| Reaction Time | 2 - 24 hours | Varies with substrate and reaction scale |

| Typical Yield | 70 - 95% | Dependent on reaction optimization and purification |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 4-quinolineboronic acid pinacol ester from 4-bromoquinoline.

Materials and Reagents

-

4-Bromoquinoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Ethyl acetate (for workup and chromatography)

-

Hexane (for chromatography)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel (for column chromatography)

Reaction Setup and Procedure

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate. Quinolines are a prominent class of nitrogen-containing heterocyclic compounds frequently found in the core structures of pharmaceuticals, agrochemicals, and functional materials. The synthesis of 4-arylquinolines via Suzuki-Miyaura coupling provides a versatile route to novel compounds with potential biological activity and valuable photophysical properties.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction utilizing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline , a stable and readily available boronic acid pinacol ester.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and resulting yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These examples demonstrate the versatility of the coupling partner, accommodating a range of electronic and steric properties on the aryl halide.

| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 92 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 88 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 24 | 75 |

| 4 | 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 18 | 95 |

| 5 | 4-Chlorotoluene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 120 | 24 | 65 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, acetonitrile)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or a round-bottom flask equipped with a reflux condenser) under an inert atmosphere, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., 1-5 mol%), and the phosphine ligand (if applicable, e.g., 2-10 mol%).

-

Addition of Base and Solvent: Add the base (2.0-3.0 equivalents) to the reaction vessel. Subsequently, add the anhydrous organic solvent and degassed water. The choice of solvent and the solvent-to-water ratio should be optimized for substrate solubility and reaction efficiency.

-

Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylquinoline.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.